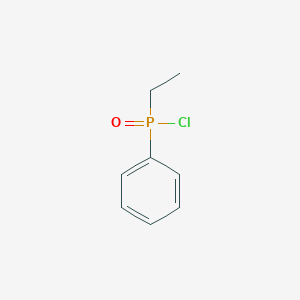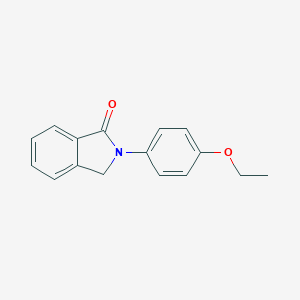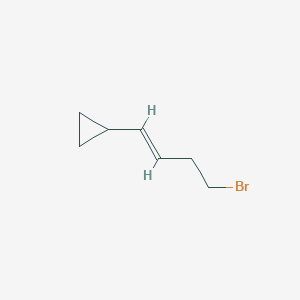
(4-Bromobut-1-enyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromobut-1-enyl)cyclopropane, also known as BBCE, is a cyclopropane derivative that has recently gained attention in the scientific community for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (4-Bromobut-1-enyl)cyclopropane is not fully understood, but it is believed to act through the inhibition of key enzymes involved in cellular processes. (4-Bromobut-1-enyl)cyclopropane has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of fatty acid synthase, an enzyme involved in the synthesis of fatty acids.
Biochemische Und Physiologische Effekte
(4-Bromobut-1-enyl)cyclopropane has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. (4-Bromobut-1-enyl)cyclopropane has also been shown to decrease the expression of pro-inflammatory cytokines, which are involved in the immune response. Additionally, (4-Bromobut-1-enyl)cyclopropane has been found to decrease the levels of triglycerides and cholesterol in the blood, which could have potential implications for the treatment of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4-Bromobut-1-enyl)cyclopropane is that it is relatively easy to synthesize in the lab, and it has been shown to have low toxicity. However, one limitation of (4-Bromobut-1-enyl)cyclopropane is that it is not very soluble in water, which could make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (4-Bromobut-1-enyl)cyclopropane. One area of interest is the development of (4-Bromobut-1-enyl)cyclopropane-based anti-cancer drugs, which could potentially be more effective and less toxic than current treatments. Another potential direction is the development of (4-Bromobut-1-enyl)cyclopropane-based antibiotics, which could be used to treat antibiotic-resistant bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of (4-Bromobut-1-enyl)cyclopropane and its potential applications in various fields of scientific research.
Synthesemethoden
(4-Bromobut-1-enyl)cyclopropane can be synthesized through a two-step process. The first step involves the reaction of 4-bromobutan-1-ol with sodium hydride to form the corresponding alkoxide. The second step involves the reaction of the alkoxide with cyclopropane in the presence of a palladium catalyst to form (4-Bromobut-1-enyl)cyclopropane.
Wissenschaftliche Forschungsanwendungen
(4-Bromobut-1-enyl)cyclopropane has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. (4-Bromobut-1-enyl)cyclopropane has also been studied for its potential as a new class of antibiotics, as it has been shown to have antibacterial activity against a variety of gram-positive bacteria.
Eigenschaften
CAS-Nummer |
1489-73-2 |
|---|---|
Produktname |
(4-Bromobut-1-enyl)cyclopropane |
Molekularformel |
C7H11Br |
Molekulargewicht |
175.07 g/mol |
IUPAC-Name |
[(E)-4-bromobut-1-enyl]cyclopropane |
InChI |
InChI=1S/C7H11Br/c8-6-2-1-3-7-4-5-7/h1,3,7H,2,4-6H2/b3-1+ |
InChI-Schlüssel |
KFBVGNXBGNALRF-HNQUOIGGSA-N |
Isomerische SMILES |
C1CC1/C=C/CCBr |
SMILES |
C1CC1C=CCCBr |
Kanonische SMILES |
C1CC1C=CCCBr |
Andere CAS-Nummern |
1489-73-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




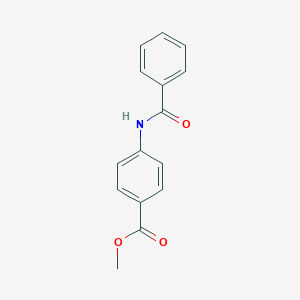


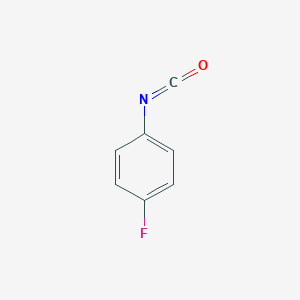


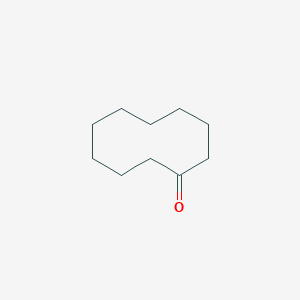
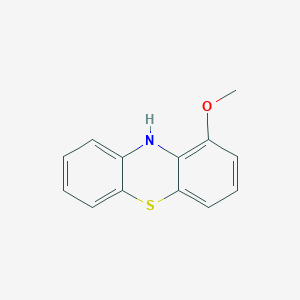

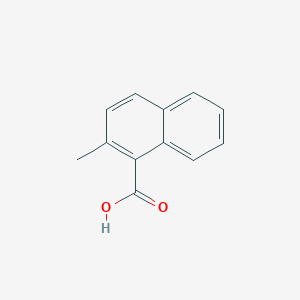
![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)
